Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate
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Overview
Description
Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a spiro compound, characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of complex biological systems .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-13-6-12(7-14)8-16-9-12/h13H,4-9H2,1-3H3 |
InChI Key |
WDPWLNHOQCCQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)COC2 |
Origin of Product |
United States |
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